molecular formula C17H18F2N2O B2500146 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2178771-15-6

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2500146
CAS No.: 2178771-15-6
M. Wt: 304.341
InChI Key: OJYDJOKSUYXHFN-UHFFFAOYSA-N
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Description

1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H18F2N2O and its molecular weight is 304.341. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

The synthesis of compounds like 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one has been explored for their utility in peptide synthesis. For instance, derivatives like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate have been synthesized and used in the preparation of novel peptides, proving their potential as dipeptide building blocks in peptide synthesis (Suter et al., 2000).

Electrophilic Fluorination

Research has also been conducted on electrophilic fluorinating agents derived from nitrogen heterocycles, which are relevant to the study of compounds like this compound. These fluorinating agents have been used in site-specific electrophilic fluorination of various substrates (Banks et al., 1997).

Nucleofugic Reactions

The reactivity of similar compounds in nucleofugic reactions has been investigated, such as in the hydrolysis of beta-anti-halides using Selectfluor. This research can provide insight into the behavior of this compound in various chemical environments (Krow et al., 2008).

Crystal Structure Analysis

The crystal and molecular structures of related azaspiro compounds have been determined, providing valuable information on the structural properties that could be relevant to the compound (Zacharis & Trefonas, 1970).

NMR Spectroscopy Studies

NMR spectroscopy has been used for the structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. Such analyses are crucial for understanding the molecular structure and reactivity of complex compounds like this compound (Montalvo-González & Ariza-Castolo, 2012).

Corrosion Inhibition

Spirocyclopropane derivatives, which share structural similarities with this compound, have been studied for their corrosion inhibition properties. These studies can provide insights into potential applications in materials science and engineering (Chafiq et al., 2020).

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)6-9-20(10-7-16)15(22)11-21-8-5-13-3-1-2-4-14(13)21/h1-5,8H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDJOKSUYXHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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